Lipophilicity Differentiation: XLogP3 Comparison vs. Unsubstituted Phenoxy Analog
The target compound (CAS 861208-87-9) possesses a computed XLogP3 of 6.0, which is approximately 3.7 log units higher than the core scaffold 2-phenoxypyrimidine (LogP = 2.27 for CAS 18213-90-6) and an estimated ~1.5 log units higher than the direct des-tert-butyl analog 5-(4-chlorophenyl)-2-phenoxypyrimidine (CAS 477890-42-9; C16H11ClN2O, MW 282.72, LogP not experimentally reported but predicted by additive fragment methods) [1]. This logP differential corresponds to a predicted ~30-fold difference in octanol-water partition coefficient, translating to substantially higher membrane permeability and lower aqueous solubility for the tert-butyl-bearing compound.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 6.0 (PubChem-computed, CAS 861208-87-9) |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-2-phenoxypyrimidine (CAS 477890-42-9): LogP not directly reported; 2-phenoxypyrimidine (CAS 18213-90-6) provides scaffold baseline LogP = 2.27 |
| Quantified Difference | ΔXLogP3 ≈ +3.7 vs. 2-phenoxypyrimidine core; estimated ΔLogP ≈ +1.5 vs. des-tert-butyl chlorophenyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem); fragment-based additive estimation for comparator |
Why This Matters
A +1.5 logP increase predicts a ~30-fold reduction in aqueous solubility and enhanced blood–brain barrier permeability, directly affecting compound suitability for CNS-targeted vs. peripherally restricted screening programs.
- [1] Kuujia.com. CAS No. 861208-87-9 – 2-(4-tert-Butylphenoxy)-5-(4-chlorophenyl)pyrimidine: section 'Computed Properties,' XLogP3 = 6. URL: https://www.kuujia.com/cas-861208-87-9.html (accessed April 2026). View Source
